![molecular formula C13H17NO4 B6340202 Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]butanoate CAS No. 1221341-72-5](/img/structure/B6340202.png)
Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]butanoate” is a chemical compound with the molecular formula C12H15NO4 . It’s also known as MBDB, a synthetic substance that belongs to the class of phenethylamines.
Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 40 bonds. There are 25 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ester (aromatic), 1 ketone (aromatic), 1 secondary amine (aromatic), and 2 ethers (aromatic) .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 237.25 g/mol . Unfortunately, other physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the current resources.Applications De Recherche Scientifique
Antimicrobial Activity : A study reported the conversion of 3-[(2-Hydroxyphenyl)amino]butanoic acids to derivatives showing good antimicrobial activity against bacteria like Staphylococcus aureus and Mycobacterium luteum. These compounds also exhibited significant antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Chemical Synthesis Applications : Another study focused on the vinylphosphonium salt-mediated reaction between alkyl propiolates and aminophenols or hydroxyphenols, leading to the creation of various chemical compounds. This study indicates the compound's potential in chemical synthesis processes (Yavari et al., 2006).
Engineering Microorganisms for Biofuel Production : Research has been conducted on the synthesis of pentanol isomers through metabolic engineering of microbial strains. These compounds have potential applications as biofuels. The research indicates the role of similar chemical structures in biofuel production (Cann & Liao, 2009).
Organic Impurity Profiling : A study on organic impurity profiling of methylone and intermediate compounds synthesized from catechol, highlights the compound's relevance in analytical chemistry, particularly in understanding the chemical profiles and impurity identification (Heather et al., 2017).
Rhodium Complexes for Protein Labelling : Research on rhodium complexes with secondary amine oxime ligands suggests potential applications in protein labelling for internal radiotherapy. This indicates the compound's utility in biomedical research and drug development (Ergun Efe et al., 1991).
Hydrogen Bonding and Polymorphism in Crystal Structures : A study on the hydrogen bonding and polymorphism of amino alcohol salts with quinaldinate demonstrates the importance of these compounds in understanding crystal structures and interactions (Podjed & Modec, 2022).
Propriétés
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-ylmethylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(5-13(15)16-2)14-7-10-3-4-11-12(6-10)18-8-17-11/h3-4,6,9,14H,5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXUHBOGEKSZOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

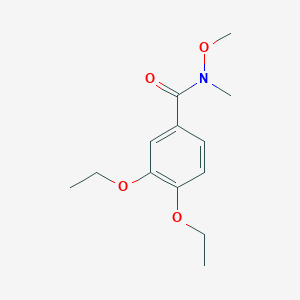
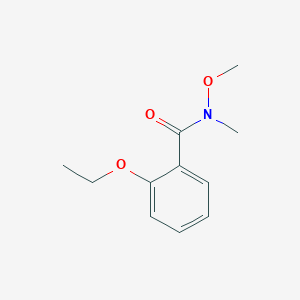
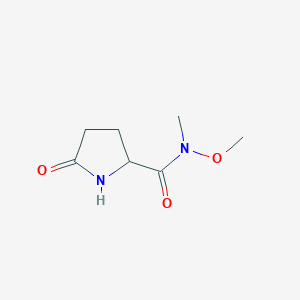
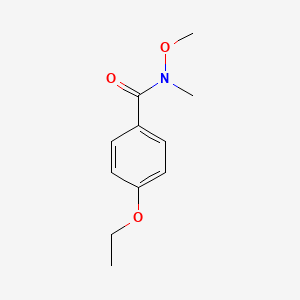
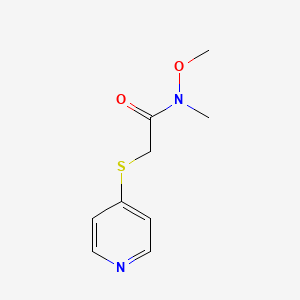
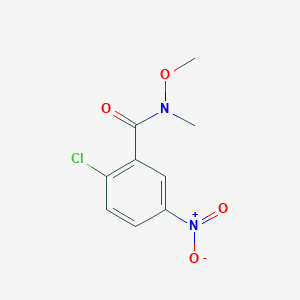
![Ethyl 3-[bis(2-methylpropyl)amino]propanoate](/img/structure/B6340172.png)
![Methyl 3-[(3-phenylpropyl)amino]butanoate](/img/structure/B6340179.png)
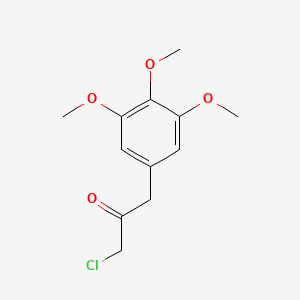
![Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340184.png)
![Methyl 3-[(2,2-diethoxyethyl)amino]butanoate](/img/structure/B6340193.png)
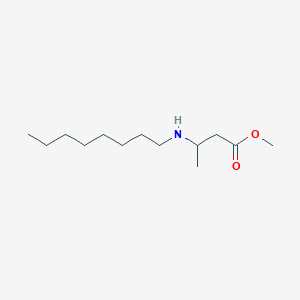
![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate](/img/structure/B6340217.png)
![Methyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B6340228.png)